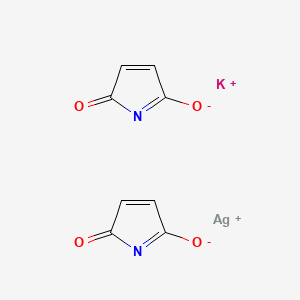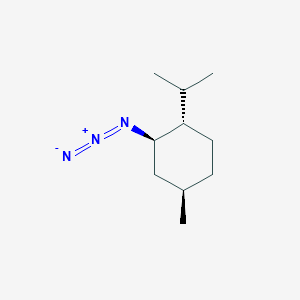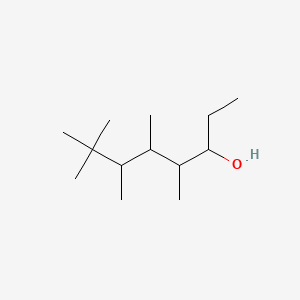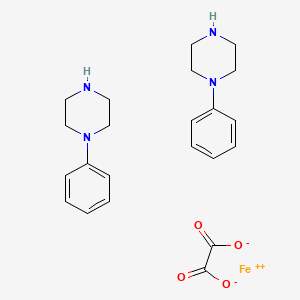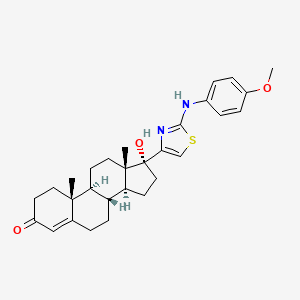
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound. It is characterized by the presence of a thiazole ring and an anisidine group attached to the steroid backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.
Attachment of the Anisidine Group: The anisidine group is introduced via a nucleophilic substitution reaction, where p-anisidine reacts with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the double bond in the steroid backbone.
Substitution: The anisidine group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized ketones, reduced steroids, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing gene expression and cellular functions. The thiazole and anisidine groups contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
17-beta-(2-(p-Anisidino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one: Unique due to the presence of both thiazole and anisidine groups.
17-alpha-hydroxyandrost-4-en-3-one: Lacks the thiazole and anisidine groups, resulting in different biological activities.
17-beta-(2-(p-Anisidino)-4-thiazolyl)-androst-4-en-3-one: Similar structure but lacks the hydroxyl group at the 17-alpha position.
Propriétés
Numéro CAS |
96269-26-0 |
|---|---|
Formule moléculaire |
C29H36N2O3S |
Poids moléculaire |
492.7 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H36N2O3S/c1-27-13-10-20(32)16-18(27)4-9-22-23(27)11-14-28(2)24(22)12-15-29(28,33)25-17-35-26(31-25)30-19-5-7-21(34-3)8-6-19/h5-8,16-17,22-24,33H,4,9-15H2,1-3H3,(H,30,31)/t22-,23+,24+,27+,28+,29+/m1/s1 |
Clé InChI |
WNKIPYDQNKAAEL-VHSKNJRQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=C(C=C6)OC)O)C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC6=CC=C(C=C6)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


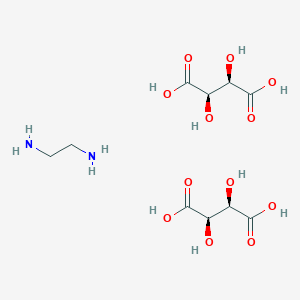
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
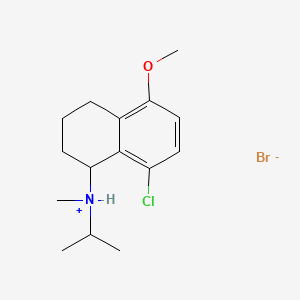
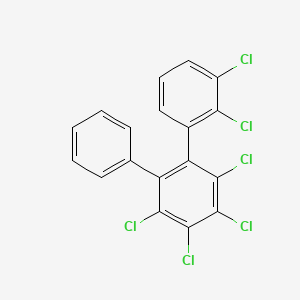
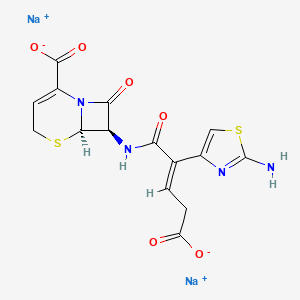
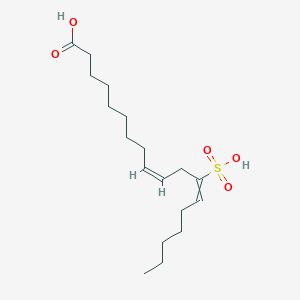
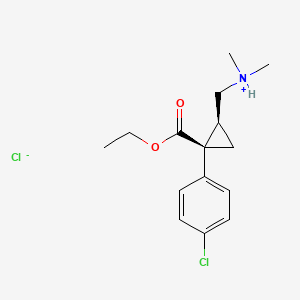
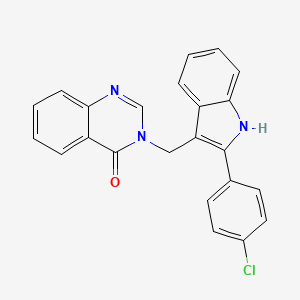
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
